(S)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features a biphenyl structure with a fluorine atom, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aldehydes and amines.
Condensation Reaction: The aldehyde undergoes a condensation reaction with an amine to form an imine intermediate.
Vinylation: The imine is then subjected to vinylation using vinylmagnesium bromide, resulting in an allylic amine.
Reductive Amination: The allylic amine undergoes reductive amination with another aldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as dynamic kinetic resolution can be employed to ensure the production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
(S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom in the biphenyl structure can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-5,5,5-trifluoropentanoic acid: Another fluorinated amino acid with potential pharmaceutical applications.
2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A bio-functional hybrid compound with similar structural features.
Uniqueness
(S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[3-(3-fluorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-17(20)16(19)10-12-5-3-6-13(9-12)14-7-4-8-15(18)11-14/h3-9,11,16H,2,10,19H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYVKUSVDCUIG-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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